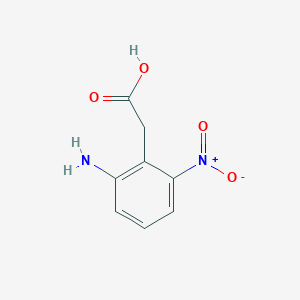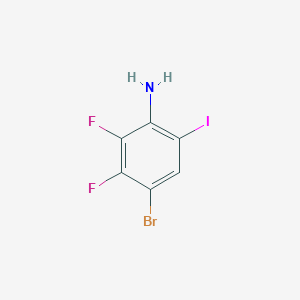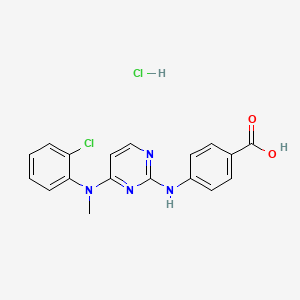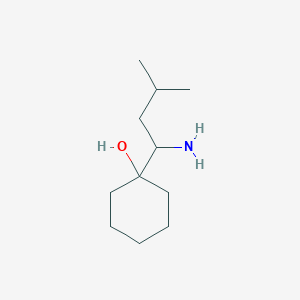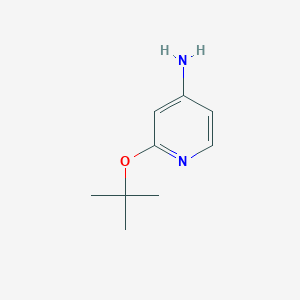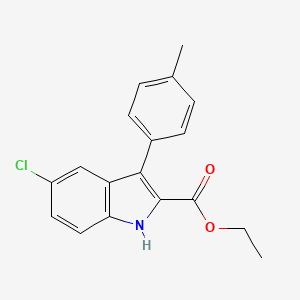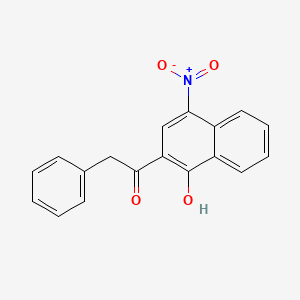
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone is a compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a nitro group, and a phenylethanone moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone typically involves the Kröhnke pyridine synthesis method . This method allows for the preparation of a series of 4,6-diaryl-2-(1-hydroxy-4-nitronaphthalen-2-yl)pyridines. The reaction conditions often include the use of trifluoroacetic acid in dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its unique photophysical properties.
Mécanisme D'action
The compound exerts its effects primarily through excited-state intramolecular proton transfer (ESIPT) mechanisms . This process involves the transfer of a proton within the molecule upon excitation, leading to unique fluorescence properties. The molecular targets and pathways involved include interactions with various biological macromolecules, which can be exploited for imaging and diagnostic purposes .
Comparaison Avec Des Composés Similaires
- 1-(1,4,5-Triphenyl-1H-imidazo-2-yl)phenol
- 3-(1,4,5-Triphenyl-1H-imidazol-2-yl)naphthalen-2-ol
- 3-(1-Phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-naphthalen-2-ol
- 3-(4,5-Diphenyloxazol-2-yl)-naphthalen-2-ol
Uniqueness: 1-(1-Hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone stands out due to its specific combination of functional groups, which confer unique photophysical properties. This makes it particularly useful in applications requiring precise fluorescence characteristics, such as in the development of advanced imaging agents .
Propriétés
Formule moléculaire |
C18H13NO4 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-(1-hydroxy-4-nitronaphthalen-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H13NO4/c20-17(10-12-6-2-1-3-7-12)15-11-16(19(22)23)13-8-4-5-9-14(13)18(15)21/h1-9,11,21H,10H2 |
Clé InChI |
JNKRPQPMJYKCNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


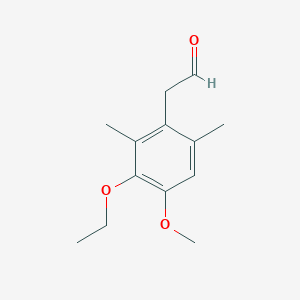
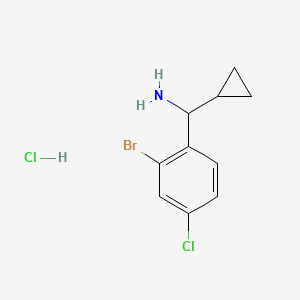
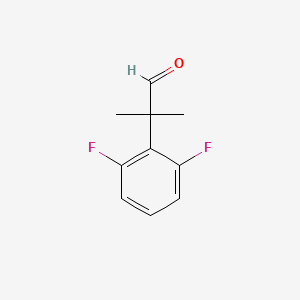
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
